molecular formula C24H38S2Si B8099493 7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B8099493
M. Wt: 418.8 g/mol
InChI Key: MQIPWGKXFQQTLD-UHFFFAOYSA-N
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Description

4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole is an organosilicon compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique electronic properties, making it a valuable component in the development of semiconducting materials and organic solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole typically involves the use of direct (hetero)arylation polymerization. This method employs palladium acetate (Pd(OAc)₂) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) as catalysts . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

While specific industrial production methods for 4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole are not extensively documented, the principles of large-scale organic synthesis and polymerization are applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring consistent quality control.

Chemical Reactions Analysis

Types of Reactions

4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions are optimized to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or silanes.

Mechanism of Action

The mechanism of action of 4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole involves its ability to act as a donor-acceptor molecule. This allows it to participate in charge transfer processes, which are essential for its function in organic electronics. The molecular targets and pathways involved include the interaction with electron-rich and electron-deficient parts of designed molecules, facilitating redox reactions and charge transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole is unique due to its silole ring, which imparts distinct electronic properties and enhances its performance in organic electronic devices. Its ability to form stable conjugated polymers makes it a valuable component in various applications .

Properties

IUPAC Name

7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38S2Si/c1-5-9-11-19(7-3)17-27(18-20(8-4)12-10-6-2)21-13-15-25-23(21)24-22(27)14-16-26-24/h13-16,19-20H,5-12,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIPWGKXFQQTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C[Si]1(C2=C(C3=C1C=CS3)SC=C2)CC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38S2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4,4-bis(2-ethylhexyl)-2,6-bis(trimethylsilyl)-dithieno[3,2-b:2′,3′-d]silole (Compound G1, synthesized in accordance with Non-patent Document J. Am. Chem. Soc. 2008, 130, 16144-16145, 1.03 g, 1.786 mmol) was placed in a 200 mL four-necked recovery flask in a nitrogen atmosphere, and dissolved in chloroform (50 mL). Trifluoroacetic acid (0.265 mL, 3.573 mmol) was added dropwise, and the mixture was agitated for about 3.5 hours. Water was added to the reaction solution, and the lower layer was washed with water, dried over sodium sulfate, and concentrated under reduced pressure. This was dissolved in hexane and subjected to silica gel column chromatography (solvent: hexane) to obtain 4,4-bis(2-ethylhexyl)-dithieno[3,2-b:2′,3′-d]silole (Compound G2) as a light yellow oily substance (702 mg, yield 94%).
Name
4,4-bis(2-ethylhexyl)-2,6-bis(trimethylsilyl)-dithieno[3,2-b:2′,3′-d]silole
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.265 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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